molecular formula C14H11N3O3S B12496898 N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide

N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide

Cat. No.: B12496898
M. Wt: 301.32 g/mol
InChI Key: ZVHQTKNHUUENRU-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide typically involves multiple steps, starting with the formation of the thieno[3,2-d]pyrimidine core. One common method involves the reaction of 2-aminothiophene with cyanoacetic acid, followed by cyclization and subsequent functionalization to introduce the benzamide group . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide involves its interaction with specific molecular targets. For example, it has been found to inhibit the activity of d-dopachrome tautomerase, an enzyme involved in cancer cell proliferation. This inhibition leads to the suppression of cell growth and induction of cell cycle arrest through the deactivation of the mitogen-activated protein kinase (MAPK) pathway .

Comparison with Similar Compounds

N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

N-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-4-methylbenzamide

InChI

InChI=1S/C14H11N3O3S/c1-8-2-4-9(5-3-8)12(18)16-17-13(19)11-10(6-7-21-11)15-14(17)20/h2-7H,1H3,(H,15,20)(H,16,18)

InChI Key

ZVHQTKNHUUENRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C3=C(C=CS3)NC2=O

Origin of Product

United States

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